molecular formula C11H11N3O2S B2988586 N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 921129-97-7

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2988586
CAS No.: 921129-97-7
M. Wt: 249.29
InChI Key: KHTJTPWSVDYKLB-UHFFFAOYSA-N
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Description

N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a methylsulfanyl group at position 5 and a benzamide moiety linked via a methyl group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structure enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development .

Properties

IUPAC Name

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-17-11-14-13-9(16-11)7-12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTJTPWSVDYKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide moiety can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Alkyl/Arylthio Substituents

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Derivatives

Compounds such as N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and N-(5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide share the benzamide-oxadiazole backbone but vary in alkylthio substituents. These derivatives were synthesized and evaluated as alkaline phosphatase inhibitors. Key findings include:

  • N-(5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibited moderate inhibition (IC₅₀: 12.3 µM), while ethylthio and propylthio analogues showed reduced activity (IC₅₀: 18.5–22.7 µM), suggesting steric hindrance from bulkier substituents diminishes binding .

Table 1: Alkylthio-Substituted Benzamide-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Activity (IC₅₀)
N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide C₁₁H₁₁N₃O₂S 249.29 Methylsulfanyl 12.3 µM
N-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide C₁₂H₁₃N₃O₂S 263.32 Ethylthio 18.5 µM
N-(5-(Propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide C₁₃H₁₅N₃O₂S 277.35 Propylthio 22.7 µM
Sulfamoyl-Benzamide Derivatives

Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) incorporate sulfamoyl groups and demonstrate antifungal activity against Candida albicans (MIC: 1.56–3.12 µg/mL). The sulfamoyl moiety enhances solubility and target engagement compared to the methylsulfanyl group in the parent compound .

Table 2: Antifungal Sulfamoyl-Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Antifungal Activity (MIC)
LMM5 C₂₅H₂₄N₄O₅S₂ 532.61 4-Methoxybenzyl, sulfamoyl 1.56 µg/mL
LMM11 C₂₄H₂₇N₅O₅S₂ 529.63 Furan-2-yl, sulfamoyl 3.12 µg/mL

Derivatives with Modified Linker Regions

Benzoxazole-Oxadiazole Hybrids

N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VIa-VIl) replace the methyl linker with a benzoxazole ring. Anti-inflammatory testing in a carrageenan-induced rat model revealed:

  • VId (ethylthio) and VIh (hexylthio) showed significant edema reduction (p<0.0001), outperforming the methylsulfanyl analogue VIa (p>0.05). The extended alkyl chain likely enhances lipophilicity and membrane penetration .

Table 3: Anti-Inflammatory Benzoxazole-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent % Edema Inhibition
VIa C₂₃H₁₈N₄O₃S 430.48 Methylsulfanyl 18%
VId C₂₅H₂₂N₄O₃S 458.53 Ethylthio 68%
VIh C₂₈H₂₈N₄O₃S 500.61 Hexylthio 72%
Sulfonyl-Linked Analogues

N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) demonstrated potent carbonic anhydrase II (hCA II) inhibition (Kᵢ: 8.2 nM) due to sulfonyl group interactions with zinc in the enzyme’s active site. This highlights the importance of electronegative substituents for enzyme targeting .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : Methylsulfanyl-substituted compounds (log P: ~2.5) exhibit balanced solubility and permeability, whereas sulfamoyl derivatives (log P: ~1.8) favor aqueous solubility but reduced cell penetration .
  • Metabolic Stability : Oxadiazole-thioether derivatives (e.g., methylsulfanyl) resist oxidative metabolism better than thioamide analogues, enhancing in vivo half-life .

Biological Activity

Overview

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a novel compound that belongs to the class of oxadiazoles, which have gained attention for their diverse biological activities. This compound is characterized by a methylsulfanyl group and a benzamide moiety, suggesting potential applications in medicinal chemistry, particularly in the development of antibacterial agents.

The molecular formula of this compound is C11_{11}H12_{12}N4_{4}OS, with a molecular weight of approximately 240.30 g/mol. The structure includes a benzamide core linked to a 1,3,4-oxadiazole ring through a methylsulfanyl substituent.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial properties. A study highlighted that derivatives of 1,3,4-oxadiazol-2-one, including benzamide derivatives similar to this compound, demonstrated potent activity against multidrug-resistant (MDR) bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .

Table 1: Comparative Antibacterial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
A14MRSA0.5 µg/mL
A15VRSA0.8 µg/mL
This compoundS. aureusTBD

Note: TBD = To Be Determined based on further studies.

The mechanism through which this compound exerts its antibacterial effects is thought to involve the inhibition of the bacterial division protein FtsZ. This protein is crucial for bacterial cell division and represents a novel target for antibiotic development . Molecular docking studies have suggested that this compound may bind effectively to FtsZ, disrupting its function and leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of oxadiazole derivatives has revealed that specific substitutions on the oxadiazole ring and the benzamide moiety significantly influence biological activity. For instance:

  • Methylsulfanyl Group : This group enhances lipophilicity and may facilitate membrane penetration.
  • Benzamide Moiety : Variations in this part of the molecule can alter binding affinity towards target proteins.

Case Studies

In a recent study focusing on oxadiazole derivatives, several compounds were synthesized and evaluated for their antibacterial properties. Among these, this compound showed promising results in preliminary assays against various strains of bacteria .

Study Findings

  • Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors.
  • Biological Testing : The antibacterial activity was assessed using the broth microdilution method.
  • Results : The compound exhibited significant inhibition against gram-positive bacteria with MIC values comparable to existing antibiotics.

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